molecular formula C9H17N3O B13712966 (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine

(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine

Cat. No.: B13712966
M. Wt: 183.25 g/mol
InChI Key: HUDGMEKLZXZMMO-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine is a tertiary amine featuring two distinct substituents: a 1-ethylimidazole-2-methyl group and a 2-methoxyethyl moiety. This compound is structurally related to bioactive molecules, particularly those targeting enzymes or receptors where imidazole derivatives are prevalent (e.g., antimicrobial or anticancer agents) .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C9H17N3O/c1-3-12-6-4-11-9(12)8-10-5-7-13-2/h4,6,10H,3,5,7-8H2,1-2H3

InChI Key

HUDGMEKLZXZMMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CNCCOC

Origin of Product

United States

Preparation Methods

Preparation of 2-Methoxyethylamine Intermediate

A critical precursor in the synthesis is 2-methoxyethylamine, which can be prepared by an eco-friendly and cost-effective method as detailed in CN103936599A patent:

Stepwise synthesis:

Step Description Conditions Yield & Purity
1. Benzyl imine intermediate formation Reflux benzaldehyde derivative with thanomin (iminodiacetic acid derivative) in toluene under azeotropic dehydration 80–145 °C, 8–16 h Intermediate used without purification
2. Preparation of N-benzyl thiazolinyl-2-methoxyethylamine intermediate React benzyl imine intermediate with acid binding agent and methylating reagent 0–60 °C, 1–2.5 h addition + 2–5 h reaction Organic phase isolated containing intermediate
3. Formation of 2-methoxyethylamine hydrochloride Dropwise addition of acid solution to organic phase Room temperature, 0.5–3 h Aqueous hydrochloride solution obtained
4. Free 2-methoxyethylamine preparation Azeotropic dehydration of hydrochloride solution with toluene, followed by alkali treatment 80–145 °C, 10–18 h dehydration; 8–20 h alkali reaction 56–84% yield, purity > 99.7%, water < 0.2%

This method emphasizes a low production cost, minimal purification steps, and environmental friendliness, with good yield and high purity of 2-methoxyethylamine.

Functionalization of Imidazole Ring

The preparation of the imidazole core functionalized at the 2-position with an ethyl group on the nitrogen can be conducted via alkylation reactions:

  • Starting from 1-ethylimidazole, alkylation with ethyl bromoacetate in tetrahydrofuran (THF) at low temperature (-5 °C) followed by room temperature stirring yields the intermediate 3-(2-ethoxy-2-oxoethyl)-1-ethyl-1H-imidazol-3-ium bromide.
  • This intermediate can be further processed to introduce the amine functionality by reduction or substitution reactions.

Reaction conditions example:

Reagent Solvent Temperature Time Yield
Ethyl bromoacetate + 1-ethylimidazole THF -5 °C to RT 1.5 h + 5-8 h 85.5%

This step provides a key intermediate that can be converted into the target compound by subsequent amination steps.

Coupling of 2-Methoxyethylamine with Imidazole Derivative

The final assembly involves coupling the 2-methoxyethylamine moiety with the imidazole intermediate, typically via nucleophilic substitution or reductive amination:

  • The 2-methoxyethylamine prepared as above is reacted with the imidazole intermediate bearing a suitable leaving group (e.g., halide or activated ester).
  • Reaction conditions are mild, often room temperature to moderate heating, in solvents such as toluene or DMF.
  • Deprotection or purification steps follow to isolate the final product.

Summary Table of Preparation Steps

Step No. Intermediate/Compound Key Reagents Conditions Notes
1 Benzyl imine intermediate Benzaldehyde, thanomin Reflux, 80–145 °C, 8–16 h Azeotropic dehydration
2 N-benzyl thiazolinyl-2-methoxyethylamine Acid binding agent, methylating reagent 0–60 °C, 3–7 h total Organic phase isolation
3 2-methoxyethylamine hydrochloride Acid solution RT, 0.5–3 h Aqueous phase obtained
4 Free 2-methoxyethylamine Toluene, alkali reagent 80–145 °C, 18–38 h total High purity, 56–84% yield
5 3-(2-ethoxy-2-oxoethyl)-1-ethylimidazolium intermediate Ethyl bromoacetate, 1-ethylimidazole -5 °C to RT, 6.5–9.5 h 85.5% yield
6 Final coupling 2-methoxyethylamine + imidazole intermediate RT to moderate heat Nucleophilic substitution or reductive amination

Analytical and Purity Data

  • The 2-methoxyethylamine obtained shows purity > 99.7% with water content < 0.2% by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy.
  • The imidazole intermediates and final products are characterized by standard spectroscopic methods including NMR, mass spectrometry, and elemental analysis.
  • Yields for key steps range from 56% to 85%, depending on reaction optimization and purification.

Additional Notes from Related Research

  • Analogous imidazole derivatives with various amine substitutions have been synthesized using similar strategies involving alkylation, amide bond formation, and cyclization reactions.
  • Optimization of reaction conditions such as temperature, solvent choice, and reagent molar ratios is critical to maximize yield and purity.
  • Eco-friendly and scalable methods are preferred for industrial synthesis, as demonstrated in the patent literature.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogenated compounds such as alkyl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features an imidazole ring, which is known for its ability to coordinate with metal ions, and a methoxyethyl group that enhances solubility. Its molecular formula is C8H15N3OC_8H_{15}N_3O with a molecular weight of approximately 171.22g/mol171.22\,g/mol.

Chemistry

In the field of synthetic chemistry, (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine serves as a versatile building block for the synthesis of more complex organic molecules. It can participate in various chemical reactions including:

  • Oxidation: Can be oxidized to yield aldehydes or carboxylic acids.
  • Reduction: Capable of undergoing reduction reactions using hydrogen gas in the presence of catalysts.
  • Substitution Reactions: The methoxy group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.

Biology

The compound has been investigated for its potential biological activities, particularly as a ligand in biochemical assays. Its structure allows it to interact with specific enzymes and receptors, which may lead to significant biological effects.

Case Study: Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit antimicrobial properties. In one study, modifications to the imidazole ring significantly enhanced the antimicrobial efficacy against various pathogens, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Medicine

This compound is being explored for its therapeutic properties, particularly in treating infections due to its potential antifungal and antibacterial activities. The imidazole moiety is known for its role in many pharmaceutical agents.

Case Study: Structure-Activity Relationship (SAR)

A comprehensive evaluation of structure-activity relationships indicated that modifications to the imidazole ring affect biological activity significantly. For example, compounds with specific functional groups showed improved solubility and stability in biological systems, enhancing their therapeutic potential .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials with tailored properties such as enhanced thermal stability and chemical resistance. Its unique structure allows it to be integrated into polymer matrices or used as a precursor in material synthesis.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS No.) Substituents on Amine Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine 1-Ethylimidazole-2-methyl, 2-methoxyethyl C10H18N4O 210.28 Enhanced solubility (methoxy group), moderate lipophilicity
(1-Ethyl-1H-imidazol-2-ylmethyl)-isopropyl-amine (886505-14-2) 1-Ethylimidazole-2-methyl, isopropyl C9H16N4 180.25 Higher lipophilicity; potential CNS activity
1-Methyl-1H-imidazol-2-amine (6646-51-1) Methyl group on imidazole C4H7N3 97.12 Simpler structure; foundational for imidazole-based drug design
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (501-75-7) Ethylamine linked to 1-methylimidazole-4 C6H11N3 125.17 Bioactive intermediate; possible role in histamine analogs
Key Observations:
  • Electronic Effects : The ethylimidazole group introduces steric bulk and electron-donating effects, contrasting with simpler methyl-substituted imidazoles (e.g., 1-Methyl-1H-imidazol-2-amine), which lack extended alkyl chains .
  • Biological Relevance : Compounds like (2-Ethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine () demonstrate that trifluoromethyl and aryl substituents enhance receptor binding affinity, whereas the target compound’s methoxyethyl group may favor hydrogen bonding .

Biological Activity

(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine is a compound with notable potential in medicinal chemistry. Its unique structure, characterized by an imidazole ring and an ethylamine moiety, suggests various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H17N3O
  • Molecular Weight : 183.25 g/mol
  • CAS Number : Not specified but can be found under various chemical databases like PubChem .

The biological activity of this compound can be partially attributed to its interaction with biological targets such as enzymes and receptors. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance its activity against specific biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds featuring imidazole derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated:

  • Inhibition of bacterial growth : Many imidazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
  • Mechanism : These compounds often disrupt bacterial cell wall synthesis or function as enzyme inhibitors, affecting metabolic pathways essential for bacterial survival.

Cytotoxicity and Selectivity

Research into similar compounds has revealed their potential as selective cytotoxic agents against cancer cells. For instance, a related study showed that certain imidazole-based compounds exhibited CC50 values as low as 9 nM against T-lymphoblastic cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Data Tables

Biological Activity Effectiveness (CC50) Target Cells Reference
AntimicrobialVariesVarious bacterial strains
Cytotoxicity9 nMT-lymphoblastic cell lines
Selectivity>60-foldMycobacterium tuberculosis PNP

Study 1: Synthesis and Evaluation

A study focused on the synthesis of imidazole derivatives highlighted the compound's potential as a phosphoribosyl pyrophosphate (PRPP) amidotransferase inhibitor. The synthesized compounds showed promising results in inhibiting enzyme activity with low IC50 values, indicating strong biological activity .

Study 2: Crystallographic Analysis

Crystallographic studies of similar imidazole derivatives have provided insights into their interactions at the molecular level. The orientation and conformation of the imidazole ring were shown to play a significant role in binding affinity to target proteins, which could be relevant for this compound .

Q & A

Basic: What synthetic strategies are recommended for synthesizing (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine?

Answer:
The synthesis typically involves multi-step reactions focusing on imidazole ring formation and subsequent functionalization. Key steps include:

  • Cyclization : Use precursors like 1,2-diamines and α-halo ketones under acidic conditions (e.g., zinc chloride as a catalyst) to form the imidazole core .
  • Reductive Amination : React the imidazole intermediate with methoxyethylamine using sodium cyanoborohydride to introduce the ethyl-methoxyethylamine side chain .
  • Purification : Optimize via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) to achieve >95% purity .

Basic: How is structural characterization performed for this compound?

Answer:
Characterization relies on spectroscopic and analytical techniques :

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., ethyl and methoxyethyl groups) and imidazole ring integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 224.15) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for imidazole derivatives?

Answer:
Address SAR discrepancies through:

  • Systematic Substituent Variation : Compare analogs with modified methoxy/ethyl groups to isolate steric vs. electronic effects (e.g., highlights solubility differences due to methoxy positioning) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., cytochrome P450) and validate with in vitro assays .
  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., ’s benzimidazole derivatives) to identify conserved pharmacophores .

Advanced: What experimental strategies elucidate the bioactivity mechanism of imidazole-ethylamine derivatives?

Answer:

  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., histidine decarboxylase) using fluorometric or colorimetric substrates .
  • Receptor Binding Studies : Radioligand competition assays (e.g., 3H-labeled antagonists) to quantify affinity for GPCRs or ion channels .
  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions (GROMACS) to identify key binding residues and guide mutagenesis studies .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can synthesis be optimized for industrial-scale production?

Answer:

  • Flow Chemistry : Implement continuous flow reactors to enhance reaction efficiency and reduce byproducts .
  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps to improve yields (e.g., ’s use of CuI in arylations) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: What in silico methods predict pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09) to assess reactivity hotspots for metabolite prediction .

Basic: What biological targets are plausible for this compound?

Answer:

  • Enzyme Targets : Histone deacetylases (HDACs) or kinases, based on imidazole’s metal-coordinating properties .
  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays (MIC ≤ 16 µg/mL) .

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